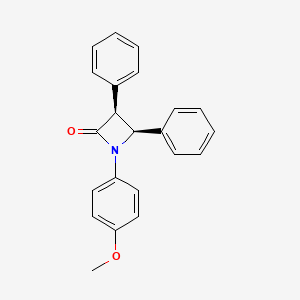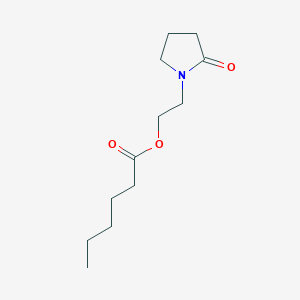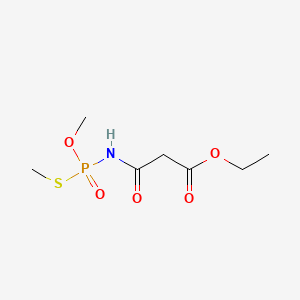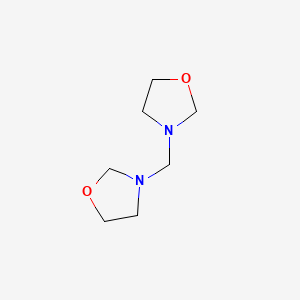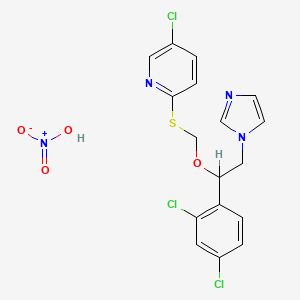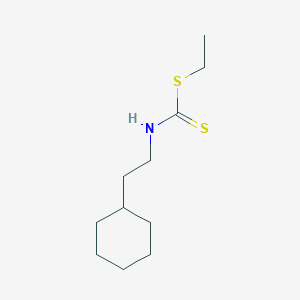
Ethyl (2-cyclohexylethyl)carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-cyclohexylethyl)carbamodithioate is an organic compound that belongs to the class of dithiocarbamates. Dithiocarbamates are known for their ability to form stable complexes with transition metals, making them useful in various applications, including agriculture, medicine, and industry .
Métodos De Preparación
The synthesis of Ethyl (2-cyclohexylethyl)carbamodithioate typically involves the reaction of ethyl chloroformate with 2-cyclohexylethylamine in the presence of carbon disulfide. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the dithiocarbamate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Ethyl (2-cyclohexylethyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiol or disulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Aplicaciones Científicas De Investigación
Ethyl (2-cyclohexylethyl)carbamodithioate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Research has explored its use as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used as a vulcanization accelerator in the rubber industry, a froth flotation collector in mining, and as an additive in lubricants .
Mecanismo De Acción
The mechanism of action of Ethyl (2-cyclohexylethyl)carbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes, thereby exerting its biological effects. The compound can also interact with cellular thiols, affecting redox balance and signaling pathways .
Comparación Con Compuestos Similares
Ethyl (2-cyclohexylethyl)carbamodithioate can be compared with other dithiocarbamates such as:
- Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Pyrrolidinedithiocarbamate These compounds share similar chelating properties but differ in their specific applications and biological activities. This compound is unique due to its specific structure, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
72594-00-4 |
|---|---|
Fórmula molecular |
C11H21NS2 |
Peso molecular |
231.4 g/mol |
Nombre IUPAC |
ethyl N-(2-cyclohexylethyl)carbamodithioate |
InChI |
InChI=1S/C11H21NS2/c1-2-14-11(13)12-9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,12,13) |
Clave InChI |
UGAIBHBGOIFADL-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=S)NCCC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


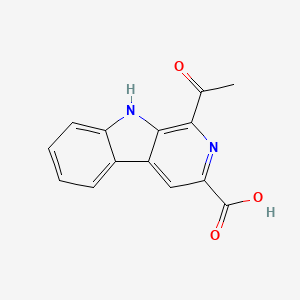
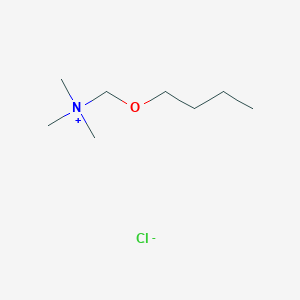
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)

